cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol
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Overview
Description
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol: is a complex organic compound with a unique structure that includes a naphthalene ring, an epoxide group, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Epoxidation: The epoxide group can be introduced by reacting the compound with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The epoxide group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
cis-1,2,3,4-Tetrahydro-5-(oxiranylmethoxy)-2,3-naphthalenediol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-2-naphthol: Lacks the epoxide group and has different chemical reactivity.
2,3-Dihydroxy-1,4-naphthoquinone: Contains quinone functionality instead of the epoxide group.
Epoxynaphthalene derivatives: Similar structure but may have different substituents on the naphthalene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35697-15-5 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |
InChI Key |
OAFYUCDEFSNRJA-QZNDUUOJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC2=C1C=CC=C2OCC3CO3)O)O |
SMILES |
C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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